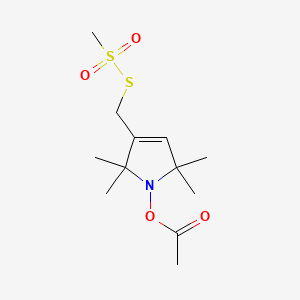

Acridinium C2 NHS Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

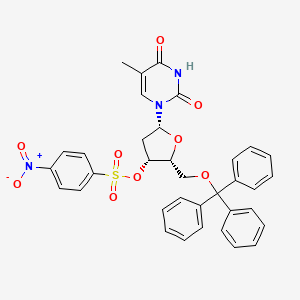

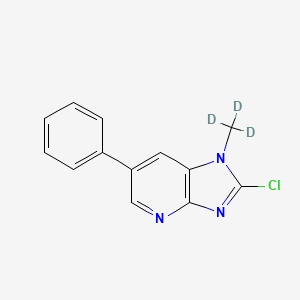

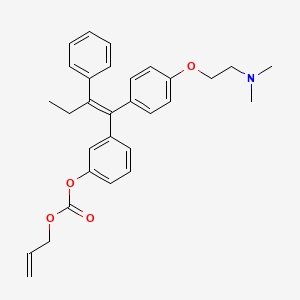

Acridinium C2 NHS Ester is a chemiluminescent compound widely used in biochemical and medical research. It is known for its ability to label proteins and nucleic acids, generating light in the presence of hydrogen peroxide. This property makes it a valuable tool in various detection methods, including immunoassays and other biological detections .

Mécanisme D'action

Target of Action

The primary targets of Acridinium C2 NHS Ester are proteins and nucleic acids . The compound is amine-reactive and will bind to any primary amino group on proteins/peptides .

Mode of Action

This compound interacts with its targets (proteins and nucleic acids) through a covalent bond . The compound has a quaternary nitrogen, which promotes a rapid chemiluminescent reaction with hydrogen peroxide . The acridine unit gives rise to the excited state N-methylacridone luminescent emitter . An aryloxy-leaving group is expelled during the reaction with hydrogen peroxide to give rise to a key intermediate in the chemiluminescent reaction .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the chemiluminescent reaction with hydrogen peroxide . The compound generates chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its interaction with hydrogen peroxide. The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of hydrogen peroxide in the environment.

Result of Action

The result of this compound’s action is the generation of chemiluminescence. The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be used as a sensitive detection method in immunoassays and other biological detections .

Action Environment

The action of this compound is influenced by environmental factors such as the presence and concentration of hydrogen peroxide . The compound’s efficacy and stability may also be affected by the pH of the environment, as the chemiluminescent reaction is triggered by exposure to an alkaline hydrogen peroxide solution .

Analyse Biochimique

Biochemical Properties

The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This property makes it a valuable tool in immunoassays and other biological detections .

Cellular Effects

The primary cellular effect of Acridinium C2 NHS Ester is the generation of chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be detected and measured, providing a sensitive method for tracking the labeled biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves a reaction with hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light . This light emission is the result of a chemical reaction that forms a highly strained dioxetan structure, which breaks down with the generation of an excited state acridone .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed over time in laboratory settings. The chemiluminescence generated by the compound can be detected and measured, providing a temporal record of the labeled biomolecules

Metabolic Pathways

Its primary reaction involves hydrogen peroxide, suggesting that it may interact with metabolic pathways involving this molecule .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acridinium C2 NHS Ester involves the reaction of acridinium derivatives with N-hydroxysuccinimide (NHS) esters. The process typically includes the following steps:

Formation of Acridinium Derivative: Acridinium derivatives are synthesized by reacting acridine with suitable reagents to introduce functional groups.

Coupling with NHS Ester: The acridinium derivative is then coupled with N-hydroxysuccinimide ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Acridinium C2 NHS Ester undergoes several types of chemical reactions, including:

Oxidation: In the presence of hydrogen peroxide, the compound undergoes oxidation, leading to the generation of chemiluminescence.

Substitution: The NHS ester group can react with primary amines, leading to the formation of stable amide bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an alkaline solution is commonly used to trigger chemiluminescence.

Substitution: Primary amines in a suitable buffer (e.g., phosphate-buffered saline) are used for labeling proteins and other biomolecules.

Major Products Formed

Chemiluminescence Reaction: The major product is light emission, along with the formation of acridinone and carbon dioxide.

Substitution Reaction: The major product is the labeled biomolecule with a stable amide bond.

Applications De Recherche Scientifique

Acridinium C2 NHS Ester has a wide range of applications in scientific research:

Chemistry: Used as a chemiluminescent label in various analytical techniques.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for detection and quantification.

Medicine: Utilized in diagnostic assays, including immunoassays for detecting specific proteins or pathogens.

Industry: Applied in quality control and testing of biological products.

Comparaison Avec Des Composés Similaires

Acridinium C2 NHS Ester is unique compared to other similar compounds due to its specific chemiluminescent properties and stability. Similar compounds include:

Lumiwox™ Acridinium NHS Ester: Unlike this compound, the chemiluminescent label in Lumiwox™ remains bonded to the carrier molecule upon activation.

Acridinium Dimethylphenyl Ester: This compound has different conjugation sites and chemiluminescent properties.

Conclusion

This compound is a versatile and valuable compound in scientific research, offering unique chemiluminescent properties for labeling and detection applications. Its ability to generate light in the presence of hydrogen peroxide makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDRKKHKYOEOLR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23F3N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)